molecular formula C19H21NO B1200157 Cidoxepin CAS No. 3607-18-9

Cidoxepin

Cat. No. B1200157
CAS RN: 3607-18-9
M. Wt: 279.4 g/mol
InChI Key: ODQWQRRAPPTVAG-BOPFTXTBSA-N
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Patent
US09107898B2

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH:4]=[C:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH2:9][O:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2.[CH3:20][NH:21][CH3:22].O.Cl>O1CCCC1.C(O)C>[CH3:20][N:21]([CH3:22])[CH2:2][CH2:3][CH:4]=[C:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH2:9][O:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2

Inputs

Step One
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Smiles
ClCCC=C1C2=C(OCC3=C1C=CC=C3)C=CC=C2
Step Two
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
CUSTOM
Type
CUSTOM
Details
the oil thereby separated
DISTILLATION
Type
DISTILLATION
Details
The ether residue, after distillation in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(CCC=C1C2=C(OCC3=C1C=CC=C3)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 73.5%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09107898B2

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH:4]=[C:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH2:9][O:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2.[CH3:20][NH:21][CH3:22].O.Cl>O1CCCC1.C(O)C>[CH3:20][N:21]([CH3:22])[CH2:2][CH2:3][CH:4]=[C:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH2:9][O:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2

Inputs

Step One
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Smiles
ClCCC=C1C2=C(OCC3=C1C=CC=C3)C=CC=C2
Step Two
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
CUSTOM
Type
CUSTOM
Details
the oil thereby separated
DISTILLATION
Type
DISTILLATION
Details
The ether residue, after distillation in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(CCC=C1C2=C(OCC3=C1C=CC=C3)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 73.5%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.